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Compound of Interest

Compound Name: (R)-Capivasertib

Cat. No.: B8357565 Get Quote

(R)-Capivasertib (also known as AZD5363) is a potent, orally bioavailable, ATP-competitive

pan-inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)

[1][2]. The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes,

including cell growth, proliferation, survival, and metabolism[3]. Dysregulation of this pathway is

a common feature in many human cancers, often driven by activating mutations in PIK3CA or

AKT1, or loss of the tumor suppressor PTEN. By inhibiting AKT, Capivasertib effectively blocks

downstream signaling, leading to decreased cell proliferation and increased apoptosis in

cancer cells with an activated AKT pathway.

These application notes provide protocols for evaluating the in vitro efficacy of (R)-
Capivasertib in cancer cell lines. The primary assays described are a cell viability assay to

determine the cytotoxic and cytostatic effects of the compound and a Western blot analysis to

confirm its mechanism of action by assessing the phosphorylation status of AKT and its

downstream targets.

Quantitative Data: (R)-Capivasertib Inhibition
The following tables summarize the inhibitory activity of (R)-Capivasertib against AKT isoforms

and its effect on the proliferation of various cancer cell lines.

Table 1: (R)-Capivasertib Enzymatic Inhibitory Activity
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Target IC50 (nM) Assay Type

AKT1 3 Cell-free kinase assay

AKT2 7-8 Cell-free kinase assay

AKT3 7-8 Cell-free kinase assay

Data sourced from references.

Table 2: (R)-Capivasertib Cellular Proliferation IC50 Values

Cell Line Cancer Type IC50 (µM)

HGS27 Gastric Cancer 4.6

AGS Gastric Cancer 0.1

N87 Gastric Cancer 14.18

SNU-1 Gastric Cancer 24.04

MKN45 Gastric Cancer 30.0

MGC803 Gastric Cancer 44.4

Data sourced from reference.

Note: IC50 values can vary

based on the assay conditions

and cell line characteristics.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AKT signaling pathway targeted by Capivasertib and the

general experimental workflow for its in vitro evaluation.
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Caption: The PI3K/AKT signaling pathway and the inhibitory action of (R)-Capivasertib.
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Cell Viability Assay Western Blot Analysis
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4. Incubation
(e.g., 72 hours for viability,
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8b. Detection & Imaging
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Caption: General experimental workflow for in vitro evaluation of (R)-Capivasertib.
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Experimental Protocols
Cell Viability Assay (MTS/Resazurin-Based)
This protocol is designed to determine the concentration of (R)-Capivasertib that inhibits cell

proliferation by 50% (IC50).

Materials:

Selected cancer cell lines

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

96-well clear or opaque-walled tissue culture plates

(R)-Capivasertib stock solution (e.g., 10 mM in DMSO)

Phosphate-Buffered Saline (PBS)

Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Reagent (MTS) or

alamarBlue™ (Resazurin))

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding:

Harvest and count cells, ensuring they are in the logarithmic growth phase.

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete culture medium.

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

Compound Preparation and Treatment:
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Prepare serial dilutions of (R)-Capivasertib in complete culture medium from the stock

solution. A typical concentration range is 0.003 µM to 30 µM. Include a vehicle control

(DMSO) at the same final concentration as the highest drug concentration.

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions

to the respective wells.

Incubation:

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

Measurement of Cell Viability:

For MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

For Resazurin Assay: Add 10-20 µL of Resazurin reagent to each well. Incubate for 1-4

hours at 37°C.

Data Acquisition:

Measure the absorbance at 490 nm for the MTS assay or fluorescence (560 nm excitation

/ 590 nm emission) for the Resazurin assay using a microplate reader.

Data Analysis:

Subtract the background reading (medium only) from all values.

Calculate the percentage of cell viability for each concentration relative to the vehicle-

treated control cells.

Plot the percentage of viability against the logarithm of the drug concentration and use

non-linear regression analysis to determine the IC50 value.

Western Blot Analysis for AKT Pathway Inhibition
This protocol is used to detect the levels of phosphorylated AKT (p-AKT) and total AKT to

confirm the on-target effect of (R)-Capivasertib.
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Materials:

Selected cancer cell lines

6-well tissue culture plates

(R)-Capivasertib stock solution

Ice-cold PBS

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA or Bradford protein assay kit

SDS-PAGE gels, running buffer, and transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT,

and a loading control (e.g., anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Cell Culture and Treatment:

Seed cells in 6-well plates and allow them to attach overnight.

Treat cells with various concentrations of (R)-Capivasertib (e.g., 0.1 µM, 1 µM, 10 µM)

and a vehicle control for a specified time (e.g., 2-24 hours).

Cell Lysis and Protein Quantification:
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After treatment, wash the cells twice with ice-cold PBS.

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15

minutes at 4°C to pellet cell debris.

Collect the supernatant (lysate) and determine the protein concentration using a BCA or

Bradford assay.

SDS-PAGE and Protein Transfer:

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS-PAGE sample buffer.

Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by

size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-p-AKT Ser473, diluted in

blocking buffer) overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Repeat the washing steps.

Detection and Analysis:

Apply the ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.
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To analyze total AKT or a loading control, the membrane can be stripped and re-probed

with the respective primary antibodies.

Quantify band intensities using image analysis software. A decrease in the p-AKT/total

AKT ratio in Capivasertib-treated cells compared to the control indicates successful target

inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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